molecular formula C7H8BClN2O3 B3021904 (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride CAS No. 1404480-15-4

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Cat. No.: B3021904
CAS No.: 1404480-15-4
M. Wt: 214.41 g/mol
InChI Key: AQDKEUBWONTZJH-UHFFFAOYSA-N
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Description

“(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, including drug discovery, catalysis, and material science. The compound has a CAS Number of 1404480-15-4 and a molecular weight of 214.42 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BN2O3.ClH/c9-7-10-5-3-4 (8 (11)12)1-2-6 (5)13-7;/h1-3,11-12H, (H2,9,10);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 458.6±55.0 °C and a predicted density of 1.48±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Aminobenzoic Acids in Biochemistry : Aminobenzoic acids, related to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, are significant in biochemical processes. For example, о-aminobenzoic acid is involved in various biochemical processes, while p-aminobenzoic acid participates in the synthesis of B group vitamins and acts as a bacterial growth factor. Some p-aminobenzoic acid esters are used as local anesthetics. Research in this domain includes modifications of diene synthesis adducts of functional derivatives of aminobenzoic acids with different biogenic groups, like phosphorus and boron acids (Mitrasov et al., 2015).

  • Synthesis of Boron Heterocycles : The microwave-assisted reaction between 2-aminobenzoic acids, 2-hydroxybenzaldehydes, and arylboronic acids leads to the synthesis of bridgehead bicyclo[4.4.0]boron heterocycles. This one-pot three-component synthesis produces these heterocycles in excellent yields (Adib et al., 2012).

  • Development of Solid-Phase Synthesis Techniques : An efficient solid-phase methodology for synthesizing 2-amino and 2-amidobenzo[d]oxazole derivatives has been developed. This involves the preparation of polymer-bound 2-aminobenzo[d]oxazole resins through cyclization reactions, serving as key intermediates for the linker resin (Jung et al., 2012).

Applications in Energy and Therapeutics

  • Dye-Sensitized Solar Cells : Derivatives of aminobenzoic acids, including this compound, have been utilized in the development of new low band gap dyes for dye-sensitized solar cells (DSSCs). These dyes have shown promise in enhancing the performance of DSSCs (Mikroyannidis et al., 2010).

  • Antiviral Nanoparticles : Phenylboronic-acid-modified nanoparticles, which are related to the structure of this compound, show potential as antiviral therapeutics. These nanoparticles have demonstrated efficacy against the Hepatitis C virus in initial studies (Khanal et al., 2013).

  • Unnatural Amino Acids for Biochemical Applications : The development of unnatural amino acids, such as those structurally related to this compound, has applications in creating β-sheetlike hydrogen-bonded dimers for biochemical applications (Nowick et al., 2000).

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKEUBWONTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744649
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404480-15-4, 1224844-65-8
Record name Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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